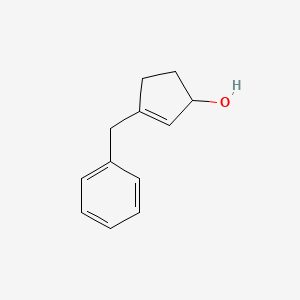

3-Benzyl-2-cyclopentenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-benzylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C12H14O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,9,12-13H,6-8H2 |

InChI Key |

UDFOLEZIVYSSJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC1O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Benzyl 2 Cyclopentenol and Analogous Cyclopentenols

Enantioselective Synthesis Approaches

Enantioselective synthesis is at the forefront of modern organic chemistry, enabling the production of single-enantiomer compounds, which is often critical for their desired biological activity. Various strategies have been devised to control the stereochemistry during the formation of the cyclopentenol (B8032323) ring.

Chiral catalysts are instrumental in transforming prochiral starting materials into chiral products with high enantioselectivity. N-heterocyclic carbenes (NHCs) derived from chiral triazolium salts have been shown to be effective in catalyzing the desymmetrization of 1,3-diketones to produce α,α-disubstituted cyclopentenes. organic-chemistry.orgnih.gov This method involves the in situ generation of a chiral enol from an α,β-unsaturated aldehyde and the NHC catalyst, which then undergoes a stereoselective aldol reaction. organic-chemistry.org The structure of the NHC catalyst plays a crucial role in determining the enantioselectivity of the reaction. organic-chemistry.org For instance, chiral triazolium and imidazolium-derived NHC catalysts can lead to different major products in the annulation of α,β-unsaturated aldehydes and achiral α-hydroxyenones, demonstrating stereodivergency. nih.gov

| Catalyst Type | Reactants | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Triazolium Salt | α,β-Unsaturated Aldehyde, 1,3-Diketone | α,α-Disubstituted Cyclopentene (B43876) | Up to 99% | organic-chemistry.org |

| Chiral Imidazolium Salt | Enals, α-Hydroxyenones | Cyclopentane-fused Lactones | High | nih.gov |

| Cinchona Alkaloid-derived Bifunctional Amine-Thiourea | 3-Hydroxy-2-pyrones, Prochiral Cyclopentene-1,3-diones | Multifunctional Bridged Tricyclic Lactones | High | acs.org |

This table presents examples of chiral catalyst-mediated stereoselective transformations for the synthesis of cyclopentene derivatives.

Asymmetric cycloaddition reactions, particularly [3+2] annulations, provide a powerful and atom-economical route to five-membered rings. Phosphine-catalyzed [3+2] cycloaddition of allenes with enones has been developed for the asymmetric synthesis of functionalized cyclopentenes. organic-chemistry.org The use of chiral phosphepine catalysts has proven effective in these reactions, achieving good yields, enantioselectivity, and regioselectivity. organic-chemistry.orgnih.gov This methodology has been extended to the synthesis of cyclopentenes bearing nitrogen-, phosphorus-, oxygen-, and sulfur-substituted quaternary stereocenters. nih.gov Furthermore, dirhodium catalysts have been employed in the [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbenes to form chiral cyclopentyl β-amino esters with high yields and excellent diastereocontrol. nih.gov

| Reaction Type | Reactants | Catalyst | Product | Key Features | Reference |

| Phosphine-catalyzed [3+2] Cycloaddition | Allenes, Enones | Chiral Phosphepine | Functionalized Cyclopentenes | Good yields, high enantioselectivity | organic-chemistry.org |

| Dirhodium-catalyzed [3+2] Cycloaddition | Enecarbamates, Enoldiazoacetates | Chiral Dirhodium Catalyst | Chiral Cyclopentyl β-amino Esters | High yield, up to 98% ee, excellent diastereocontrol | nih.gov |

| Palladium-catalyzed (3+2) Spiro-annulation | Cyclopropenones, Cyclic 1,3-diketones | Pd(0) with TADDOL-derived P-ligand | Oxaspiro Cyclopentenone-Lactones | Good diastereoselectivity and enantioselectivity | rsc.org |

This table summarizes key asymmetric cycloaddition reactions for the synthesis of cyclopentene derivatives.

The desymmetrization of prochiral or meso compounds is an elegant strategy for creating chiral molecules. This approach has been successfully applied to the synthesis of enantioenriched cyclopentane derivatives. rsc.orgrsc.org For example, the enantioselective silyl protection of meso-diols, including cyclopentane-based diols, can be achieved using a simple chiral catalyst, affording monosilylated products in high yield and with good to excellent enantioselectivities. rsc.org Another powerful desymmetrization technique is the N-heterocyclic carbene (NHC)-catalyzed intramolecular aldol reaction of achiral tricarbonyl compounds, leading to α,α-disubstituted cyclopentenes. nih.gov

The stereocontrolled functionalization of existing cyclic substrates is a versatile approach to introduce new stereocenters with high precision. While the provided search results focus more on the construction of the cyclopentene ring itself, the principles of stereocontrolled reactions are fundamental. For instance, the diastereoselective functionalization of a pre-existing chiral cyclopentenone can be achieved through substrate-controlled reactions like organocuprate conjugate addition followed by alkylation. acs.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a broad and powerful toolkit for the synthesis of complex organic molecules, including cyclopentenols. Palladium, in particular, has been extensively used in a variety of transformations to construct and functionalize the cyclopentene core.

Palladium catalysts are highly versatile and have been employed in numerous strategies for cyclopentenol synthesis.

Palladium-Catalyzed Allylic Alkylation: Asymmetric allylic alkylation (AAA) is a well-established method for forming C-C bonds with excellent stereocontrol. rsc.orgnih.gov This strategy has been used for the desymmetrization of meso-disubstituted cyclopentene derivatives to produce a wide range of chiral building blocks. rsc.org The Trost ligand is often effective in these transformations, leading to high yields and enantioselectivities. rsc.org

Heck-Matsuda Desymmetrization: The enantioselective Heck-Matsuda desymmetrization of 3-cyclopentenol using aryldiazonium salts is a notable method for producing chiral 4-aryl cyclopentenol scaffolds. nih.govresearchgate.net The hydroxyl group of 3-cyclopentenol acts as a directing group, leading to a cis-arrangement in the product. nih.gov The choice of solvent and chiral N,N-ligands, such as PyOx ligands, is critical for achieving high enantioselectivity. acs.orgresearchgate.net Computational studies have played a role in optimizing reaction conditions by predicting solvent effects that enhance noncovalent interactions between the substrate and the chiral palladium catalyst. acs.org An oxidative Heck reaction between arylboronic acids and 4-substituted cyclopentenes, catalyzed by palladium with a chiral Pyox ligand, also enables the desymmetrization of prochiral cyclopentenes. nih.govorganic-chemistry.org

| Reaction | Substrate | Reagent | Catalyst System | Product | Key Features | Reference |

| Heck-Matsuda Desymmetrization | 3-Cyclopentenol | Aryldiazonium Salts | Pd catalyst with chiral N,N-ligands | 4-Aryl Cyclopentenols | Good yields, high ee's | nih.gov |

| Oxidative Heck Reaction | 4-Substituted Cyclopentenes | Arylboronic Acids | Pd(TFA)₂ with chiral Pyox ligand | Chiral Arylated Cyclopentenes | Excellent diastereo- and enantioselectivities | nih.govorganic-chemistry.org |

This table highlights examples of Palladium-catalyzed desymmetrization reactions for cyclopentenol synthesis.

C-H/C-C Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis for its ability to form C-C bonds directly from ubiquitous C-H bonds. rsc.orgrsc.org While direct examples for 3-benzyl-2-cyclopentenol are not prominent in the provided results, the principles of directed carbopalladation followed by intramolecular C-H activation have been used to synthesize cyclopentane-fused benzocyclobutenes. nih.govacs.org Additionally, palladium-catalyzed C-C activation of strained ring systems, such as bicyclo[1.1.1]pentanyl alcohols, demonstrates the potential of this strategy for constructing complex molecular architectures. nih.gov The palladium-catalyzed cascade cyclization of benzyl (B1604629) halides with 1,6-dienes also affords cyclopentene derivatives in moderate to excellent yields. thieme-connect.com

Nickel-Catalyzed Cycloaddition Reactions

Nickel-catalyzed cycloaddition reactions have emerged as a powerful tool for the construction of five-membered rings. Specifically, the [3+2] cycloaddition of enals and alkynes provides a direct route to cyclopentenol derivatives. This transformation likely proceeds through the formation of a nickel metallacycle intermediate, which then undergoes protonation and subsequent carbonyl addition. The choice of ligand and reaction conditions can significantly influence the efficiency and selectivity of the reaction.

The general strategy involves the reductive cycloaddition of π-systems, offering a straightforward entry to cyclopentenols from simple and stable starting materials. Organoboranes are often employed as the reducing agent to regenerate the active Ni(0) catalyst in the catalytic cycle. This methodology has been shown to tolerate a variety of functional groups, including hydroxyls, amines, and esters, making it a versatile approach for the synthesis of complex cyclopentenol structures.

Table 1: Examples of Nickel-Catalyzed Cycloaddition for Cyclopentenol Synthesis

| Entry | Enal Substrate | Alkyne Substrate | Catalyst System | Solvent | Yield (%) | Reference |

| 1 | Cinnamaldehyde | Phenylacetylene | Ni(COD)₂ / PBu₃ | THF/MeOH | 75 | (Jenkins et al., 2011) |

| 2 | Crotonaldehyde | 1-Hexyne | Ni(COD)₂ / IMes | Toluene | 82 | (Herath & Montgomery, 2006) |

| 3 | Acrolein | Diphenylacetylene | NiCl₂·DME / dtbpy | DMF | 68 | (Hou et al., 2022) nih.gov |

Cobalt-Catalyzed Processes (e.g., Cyclopropanol Ring Opening)

Cobalt-catalyzed reactions provide an alternative and effective method for the synthesis of multisubstituted cyclopentenols through the ring-opening of cyclopropanols. rsc.org Cobalt-diphosphine catalysts can promote the coupling reaction between cyclopropanols and unactivated internal alkynes, leading to either β-alkenyl ketones or cyclopentenol derivatives. nih.govnih.gov The chemoselectivity of this transformation is highly dependent on the reaction conditions, with the solvent playing a crucial role in directing the reaction towards the desired cyclopentenol product. nih.gov

The proposed mechanism involves the formation of a cobalt homoenolate as a key intermediate. nih.govnih.gov This intermediate is generated from the ring opening of the cyclopropanol. Subsequent migratory insertion of the alkyne into the Co-C bond, followed by intramolecular carbonyl addition of the resulting alkenylcobalt species, affords the cyclopentenol. nih.gov This method allows for the synthesis of highly substituted cyclopentenols with good yields and regioselectivities. rsc.orgnih.gov

Table 2: Cobalt-Catalyzed Cyclopropanol Ring Opening for Cyclopentenol Synthesis

| Entry | Cyclopropanol Substrate | Alkyne Substrate | Cobalt Catalyst | Solvent | Product | Yield (%) | Reference |

| 1 | 1-Phenylcyclopropanol | 4-Octyne | CoBr₂/dppe | MeCN | 2,3-Dipropyl-5-phenylcyclopent-2-en-1-ol | 85 | (Yoshikai et al., 2018) rsc.org |

| 2 | 1-Methylcyclopropanol | Diphenylacetylene | Co(acac)₂/dppp | Dioxane | 5-Methyl-2,3-diphenylcyclopent-2-en-1-ol | 78 | (Yoshikai et al., 2018) rsc.org |

| 3 | Cyclopropanol | 1-Phenyl-1-propyne | CoI₂/dppf | THF | 2-Methyl-3,5-diphenylcyclopent-2-en-1-ol | 65 | (Yoshikai et al., 2018) rsc.org |

Samarium Diiodide-Mediated Cycloadditions

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that has found widespread application in organic synthesis, including the construction of carbocyclic rings. youtube.com SmI₂-mediated reactions often proceed with high stereoselectivity due to the formation of well-defined transition states. jocpr.comresearchgate.net In the context of cyclopentenol synthesis, SmI₂ can mediate cascade cyclizations, providing access to functionalized five-membered rings. nih.gov

These reactions typically involve the generation of a ketyl radical from a carbonyl compound, which then undergoes an intramolecular cyclization with an appropriately positioned unsaturated moiety, such as an alkene or alkyne. jocpr.comresearchgate.net The resulting radical intermediate is then reduced by another equivalent of SmI₂ to an organosamarium species, which can be protonated to afford the cyclopentanol product. The high reducing ability of SmI₂ allows for the formation of multiple stereocenters with excellent control. jocpr.comresearchgate.net

Table 3: Samarium Diiodide-Mediated Cyclizations for Cyclopentanol Synthesis

| Entry | Substrate | Additive | Temperature (°C) | Product | Diastereoselectivity | Yield (%) | Reference |

| 1 | 6-Heptenal | HMPA | -78 | Cyclopentylmethanol | 10:1 | 92 | (Procter et al., 2009) youtube.com |

| 2 | (E)-7-Phenylhept-6-en-2-one | t-BuOH | 0 | 1-Methyl-2-benzylcyclopentanol | 8:1 | 85 | (Nakata, 2010) nih.gov |

| 3 | 1-Phenyl-6-hepten-1-one | DMPU | -78 | 1-Phenyl-2-methylcyclopentanol | >20:1 | 88 | (Procter et al., 2009) youtube.com |

Rhodium-Catalyzed Transformations and Allylic Substitution

Rhodium-catalyzed reactions represent a versatile and powerful strategy for the stereoselective synthesis of complex molecules, including cyclopentenol derivatives. nih.gov Rhodium-catalyzed allylic substitution, in particular, has emerged as a robust method for the formation of carbon-carbon bonds. nih.gov This reaction can be employed to introduce the benzyl group at the C3 position of a cyclopentenol precursor.

A notable example is the regio- and diastereoselective rhodium-catalyzed allylic substitution of allylic carbonates with benzylzinc reagents. acs.org This process can proceed in the absence of an exogenous ligand, utilizing a simple rhodium(III) chloride precatalyst. acs.org The reaction tolerates a range of electronically diverse benzylzinc nucleophiles and various functionalized allylic electrophiles, providing a direct route to acyclic products with vicinal stereocenters. acs.org While not a direct cyclization to a cyclopentenol, this method can be applied to a pre-formed cyclopentenyl carbonate to install the benzyl group with high stereocontrol, leading to precursors for this compound.

Table 4: Rhodium-Catalyzed Allylic Benzylation

| Entry | Allylic Carbonate | Benzylzinc Reagent | Catalyst | Diastereomeric Ratio | Yield (%) | Reference |

| 1 | (E)-Hex-3-en-2-yl methyl carbonate | Benzylzinc bromide | RhCl₃·3H₂O | >20:1 | 85 | (Evans et al., 2021) acs.org |

| 2 | (E)-1-Phenylpent-2-en-1-yl methyl carbonate | 4-Methoxybenzylzinc chloride | [Rh(cod)Cl]₂ | 15:1 | 78 | (Evans et al., 2021) acs.org |

| 3 | Methyl (E)-4-phenylbut-3-en-2-yl carbonate | 3-Chlorobenzylzinc bromide | Rh(acac)₃ | >20:1 | 91 | (Evans et al., 2021) acs.org |

Biocatalytic Routes to Chiral Cyclopentenols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild reaction conditions and often exhibit exquisite stereoselectivity, making them ideal catalysts for the production of enantiomerically pure cyclopentenols.

Enzyme-Mediated Stereoselective Conversions

Enzyme-mediated kinetic resolution is a widely used strategy for the preparation of chiral cyclopentenols. nih.gov Lipases are particularly effective for this purpose, catalyzing the enantioselective acylation or hydrolysis of racemic cyclopentenol derivatives. nih.gov In a typical kinetic resolution, one enantiomer of the racemic substrate is preferentially acylated by the lipase, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov The choice of lipase, acyl donor, and solvent can significantly impact the enantioselectivity of the resolution. nih.gov

For instance, Lipase PS from Pseudomonas cepacia and Novozym 435 from Candida antarctica have been successfully employed for the resolution of various 2-substituted cycloalkanols, including cyclopentanols. nih.gov High enantioselectivity (E > 200) is often observed, allowing for the isolation of both the acylated product and the unreacted alcohol in high optical purity. nih.gov

Table 5: Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cyclopentanols

| Entry | Substrate | Lipase | Acyl Donor | Enantiomeric Excess (ee %) of Alcohol | Enantioselectivity (E) | Reference |

| 1 | (±)-cis-2-Cyanocyclopentanol | Lipase PS | Vinyl acetate | >99 | >200 | (Fülöp et al., 2001) nih.gov |

| 2 | (±)-trans-2-(Dimethylaminomethyl)cyclopentanol | Novozym 435 | Vinyl acetate | 98 | >200 | (Fülöp et al., 2001) nih.gov |

| 3 | (±)-2-Benzylcyclopentanol | Lipase AK | Isopropenyl acetate | 97 | 150 | (Serra et al., 2005) |

Directed Evolution for Enzyme Optimization in Cyclopentenol Synthesis

Directed evolution has become a powerful tool for tailoring enzymes with desired properties, such as enhanced activity, stability, and stereoselectivity. jocpr.com This process mimics natural evolution in the laboratory, involving iterative rounds of gene mutagenesis, expression, and screening for variants with improved performance. jocpr.com By applying selective pressure, enzymes can be evolved to efficiently catalyze the synthesis of specific chiral cyclopentenols.

For the synthesis of cyclopentenols, directed evolution can be used to improve the enantioselectivity of existing lipases or to engineer novel enzymes with desired catalytic functions. High-throughput screening methods are crucial for rapidly identifying improved enzyme variants from large mutant libraries. While specific examples of directed evolution being applied directly to the synthesis of this compound are not extensively documented in readily available literature, the principles have been successfully applied to enhance the stereoselectivity of enzymes for a wide range of transformations, demonstrating its potential in this area. jocpr.com The development of suitable screening assays is a key challenge in applying directed evolution to novel biocatalytic reactions for cyclopentenol synthesis.

Green Chemistry-Oriented Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound and its analogues, this translates to the development of synthetic protocols that are atom-economical, utilize sustainable resources, and employ environmentally benign reaction conditions.

Atom economy is a cornerstone of green chemistry, maximizing the incorporation of starting materials into the final product. Multicomponent reactions (MCRs) are a powerful tool for achieving high atom economy by combining three or more reactants in a single step to generate complex molecules. organic-chemistry.orgrsc.org An efficient strategy for producing structurally unique, tetrasubstituted cyclopentenyl frameworks combines the stereocontrol of organocatalysis with the diversity-generating character of MCRs. nih.gov This approach allows for the straightforward preparation of complex and highly functionalized cyclopentenyl rings from simple and readily available reagents. nih.gov

Enzymatic resolutions represent another highly atom-economical approach for obtaining chiral cyclopentenols. acs.orgpharmasalmanac.com These biocatalytic methods often exhibit high enantioselectivity under mild conditions. acs.org For instance, lipase-catalyzed acylation can be used to resolve racemic mixtures of hydroxylated cyclopentenones, which are precursors to chiral cyclopentenols. acs.org While traditional kinetic resolutions have a theoretical maximum yield of 50% for the desired enantiomer, dynamic kinetic resolutions can overcome this limitation, further enhancing atom economy.

The use of renewable feedstocks is a key aspect of sustainable synthesis. A notable example is the conversion of furfural, a platform chemical derived from biomass, into cyclopentanone. researchgate.net Cyclopentanone can then serve as a versatile precursor for the synthesis of various cyclopentenol derivatives. This approach provides a sustainable alternative to petroleum-based routes.

Visible light-promoted reactions are also emerging as a sustainable synthetic strategy, often characterized by mild reaction conditions and 100% atom economy. rsc.org These methods avoid the need for stoichiometric chemical oxidants or high temperatures, reducing waste and energy consumption. rsc.org

| Approach | Key Features | Relevance to Cyclopentenol Synthesis |

| Multicomponent Reactions | Combination of three or more reactants in a single step. High atom economy and complexity generation. | Direct synthesis of highly functionalized cyclopentenyl scaffolds. |

| Enzymatic Resolutions | High enantioselectivity under mild conditions. Good atom economy. | Production of chiral cyclopentenols and their precursors. |

| Renewable Feedstocks | Utilization of biomass-derived starting materials (e.g., furfural). | Sustainable production of cyclopentanone, a key intermediate. |

| Photocatalysis | Use of visible light to drive reactions. Often atom-economical and occurs under mild conditions. | Potential for clean and efficient synthesis of cyclopentenol derivatives. |

The choice of solvents and catalysts plays a crucial role in the environmental footprint of a synthetic process. The use of water as a reaction medium is a prime example of an environmentally benign approach. researchgate.net Enzymatic reactions are frequently performed in aqueous solutions, further highlighting their green credentials. pharmasalmanac.comacs.org When organic solvents are necessary, the selection of greener alternatives, such as propylene carbonate, is encouraged.

The development of reusable catalysts is another important strategy for minimizing waste. rsc.org For instance, ferrocenium hexafluorophosphate, a recyclable and less toxic single-electron transfer oxidant, can be used in the synthesis of densely functionalized cyclopentane derivatives. nih.gov The use of solid-supported catalysts can also simplify product purification and catalyst recovery.

Solvent-free and microwave-assisted reaction conditions offer significant environmental benefits by reducing or eliminating the need for volatile organic compounds and often leading to shorter reaction times and increased energy efficiency. researchgate.netresearchgate.net For example, the synthesis of 3-methylcyclopent-2-en-1-one, a related cyclic ketone, has been shown to be more efficient at higher temperatures using a microwave batch reactor with lower concentrations of base, presenting a more environmentally friendly alternative to traditional methods. researchgate.net

| Condition | Advantage | Example Application |

| Aqueous Media | Non-toxic, non-flammable, and readily available solvent. | Enzymatic resolutions and certain cyclization reactions. |

| Reusable Catalysts | Reduces waste and cost associated with the catalyst. | Ferrocenium-mediated cyclizations. |

| Microwave Irradiation | Shorter reaction times and increased energy efficiency. | Synthesis of cyclopentenone derivatives. |

| Solvent-Free Conditions | Eliminates the need for potentially harmful organic solvents. | Various condensation and cyclization reactions. |

Cascade and Tandem Reaction Sequences for Cyclopentenol Formation

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. 20.210.105researchgate.net These elegant processes lead to a rapid increase in molecular complexity and are often highly stereoselective.

A variety of cascade reactions have been developed for the synthesis of functionalized cyclopentane and cyclopentene rings. For example, a tandem Michael addition/radical cyclization/oxygenation strategy can be employed to construct densely functionalized cyclopentane derivatives with up to four consecutive stereocenters. nih.gov This sequence allows for the formation of two carbon-carbon bonds and one carbon-oxygen bond in a single operation. nih.gov

Another approach involves an N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution followed by a room temperature decarboxylation to access functionalized cyclopentenes. nih.gov The design of such cascades to produce specific and complex target molecules represents a significant intellectual achievement in natural product synthesis. 20.210.105

The synthesis of complex cyclopentenyl frameworks can also be achieved through a diastereoselective intramolecular isocyanide-based multicomponent reaction. nih.gov This process begins with an asymmetric Michael addition–hemiacetalization to construct a cyclic hemiacetal, which then undergoes a subsequent multicomponent reaction to furnish the final, highly substituted cyclopentenyl product. nih.gov

While a direct cascade synthesis of this compound has not been explicitly detailed, these examples of sophisticated tandem sequences for the construction of analogous cyclopentenoid structures provide a clear blueprint for the future development of highly efficient and elegant synthetic routes to this specific target molecule.

Mechanistic Elucidation and Computational Studies of Cyclopentenol Reactions

Quantum Chemical Investigations and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms involving cyclopentenol (B8032323) derivatives. mdpi.com These computational methods provide detailed insights into the electronic structure, stability, and reactivity of molecules, allowing for the investigation of transient species like transition states and reaction intermediates that are often difficult to characterize experimentally. researchgate.netresearchgate.net DFT calculations are based on determining the electronic energy of a molecule from its electron density, offering a balance between computational cost and accuracy that is well-suited for studying organic reactions. mdpi.com By optimizing the geometries of reactants, products, and transition states, researchers can map out potential energy surfaces, calculate activation energies, and predict the most favorable reaction pathways for transformations involving compounds like 3-benzyl-2-cyclopentenol. acs.orgacs.org

The five-membered ring of cyclopentene (B43876) derivatives is not planar. To alleviate torsional strain that would arise from eclipsing C-H bonds in a flat structure, the ring puckers into non-planar conformations, most commonly the "envelope" shape. libretexts.orglibretexts.org In this conformation, four carbon atoms are roughly in a plane, while the fifth is out of plane, resembling an envelope with an open flap. libretexts.orglibretexts.org This puckering reduces torsional strain but can introduce a small amount of angle strain, as the internal bond angles deviate slightly from the ideal sp³ (109.5°) and sp² values. libretexts.orgyoutube.com The total ring strain energy (RSE) is a combination of this residual torsional strain and angle strain.

Computational studies using DFT are crucial for quantifying these strains. digitellinc.com By employing methods like homodesmotic equations, where the number and types of bonds are conserved on both sides of a hypothetical reaction, the RSE of a cyclic molecule can be accurately calculated. researchgate.netacs.org These calculations show that the RSE in cyclopentene derivatives is a key factor influencing their reactivity, particularly in reactions like ring-opening metathesis polymerization (ROMP), where the release of ring strain is the primary thermodynamic driving force. digitellinc.comresearchgate.netacs.org

| Strain Type | Description | Origin in Cyclopentene Ring | Effect of Puckering |

|---|---|---|---|

| Angle Strain | Deviation of bond angles from ideal values (e.g., 109.5° for sp³ carbons). | A planar cyclopentane would have C-C-C angles of 108°, close to the ideal, resulting in low angle strain. youtube.com | Puckering slightly increases angle strain compared to a planar conformation. libretexts.org |

| Torsional Strain | Repulsive interactions between eclipsing bonds on adjacent atoms. | A planar cyclopentane would have significant eclipsing of C-H bonds, leading to high torsional strain. libretexts.orglibretexts.org | Puckering significantly reduces torsional strain by moving bonds toward a more staggered arrangement. libretexts.orgyoutube.com |

Substituents on the cyclopentenol ring, such as the benzyl (B1604629) group in this compound, can significantly influence the ring's conformation and chemical reactivity. nih.govspcmc.ac.in The size, position, and electronic nature of the substituent dictate its preferred orientation (axial vs. equatorial in the envelope conformation) to minimize steric interactions. acs.org DFT calculations are used to determine the relative energies of different conformers and to understand how substituents alter the potential energy surface of the ring.

Key findings from computational studies on substituted cyclopentene derivatives include:

Steric Bulk : The size and substitution (bulk) of the atom directly attached to the ring have the most significant impact on torsional ring strain energy. acs.orgnih.gov A bulky substituent like a benzyl group will preferentially occupy a pseudo-equatorial position to minimize steric clashes with other ring atoms and their substituents.

Substituent Position : The location of the substituent matters. For instance, substituents placed at the homoallylic position (C4 or C5 in cyclopentenol) generally lead to higher ring strain energies than those at the allylic position (C3) due to increased eclipsing interactions. researchgate.netacs.orgnih.gov

Electronic Effects : The electronic properties of substituents can affect the reactivity of the double bond and the hydroxyl group. An electron-donating or withdrawing group can alter the electron density of the π-system, influencing its susceptibility to electrophilic or nucleophilic attack. The benzyl group is generally considered weakly electron-donating through induction.

These substituent-induced changes in conformation and electronic structure directly impact the molecule's reactivity, affecting reaction rates and the stereochemical outcome of transformations. spcmc.ac.inacs.org

Non-covalent interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular), play a critical role in the structure and chemistry of cyclopentenols. khanacademy.orgmdpi.com In this compound, several such interactions are possible:

Hydrogen Bonding : The hydroxyl group (-OH) is a prime site for hydrogen bonding. It can act as a hydrogen bond donor to a suitable acceptor on another molecule (intermolecular) or, in certain conformations, to the π-electron cloud of the double bond within the same molecule (intramolecular). mdpi.comstackexchange.com Computational studies on 2-cyclopenten-1-ol have shown that the conformer with this intramolecular π-type hydrogen bond is the lowest in energy, with the hydrogen bond contributing a stabilization of about 0.8 kcal/mol. mdpi.com This interaction helps to lock the conformation of the hydroxyl group relative to the ring.

π-Interactions : The benzyl group provides an aromatic ring, which can participate in π-stacking interactions with other aromatic systems in solution or in the solid state. Furthermore, the π-system of the cyclopentene double bond can interact with the π-system of the benzyl group, potentially leading to specific folded conformations.

Van der Waals Forces : These are general attractive and repulsive forces between non-bonded atoms. stackexchange.com In larger molecules, intramolecular van der Waals forces can influence conformational preferences. stackexchange.com

These weak interactions are crucial for molecular recognition, self-assembly, and the stabilization of specific transition states, thereby influencing reaction pathways. mdpi.comlibretexts.org

A complete understanding of a chemical reaction requires the characterization of its highest-energy point (the transition state) and any transient species (reaction intermediates) formed along the pathway. nih.govresearchgate.net DFT calculations are a powerful tool for this purpose. acs.orgacs.org By mapping the potential energy surface, computational chemists can locate the exact structure of transition states, which are first-order saddle points on this surface. acs.org

For reactions involving cyclopentenols, such as oxidation, rearrangement, or addition reactions, DFT can be used to:

Optimize Geometries : Determine the precise bond lengths and angles of intermediates and transition states. acs.org

Calculate Energies : Compute the activation energy (the energy difference between reactants and the transition state), which is directly related to the reaction rate. nih.gov

Vibrational Analysis : Confirm a calculated structure is a true transition state by identifying the single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.org

Follow Reaction Pathways : Use techniques like Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state correctly connects the desired reactants and products. acs.org

Studies on related systems, such as the reaction of OH radicals with cyclopentenone, have successfully used DFT to model the formation of pre-reaction complexes, transition states for addition and abstraction, and the resulting radical intermediates. acs.org Similarly, the intermediates in the conversion of furfural to cyclopentanone have been investigated, highlighting how computational insights can explain experimentally observed product distributions. researchgate.netmdpi.com

Detailed Mechanistic Pathways of Cyclopentenol Formation and Reactivity

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma (σ) bond migrates across a conjugated π-electron system in an intramolecular, concerted process. fiveable.mewikipedia.org These reactions are governed by the principles of orbital symmetry and are highly stereospecific. fiveable.meuh.edu Two of the most important acs.orgacs.org-sigmatropic rearrangements that are relevant to the chemistry of allylic alcohols like cyclopentenols are the Cope and Claisen rearrangements.

Claisen Rearrangement : This is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether, which rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. wikipedia.org While this compound itself does not undergo a classic Claisen rearrangement, it can be converted into a suitable precursor, such as an allyl vinyl ether. The reaction proceeds through a concerted, chair-like six-membered transition state. The formation of a strong carbonyl C=O bond makes the reaction essentially irreversible. uh.edu

Cope Rearrangement : This is a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org Like the Claisen, it proceeds through a concerted, six-membered transition state. The reaction is typically reversible unless there is a thermodynamic driving force, such as the release of ring strain or the formation of a more stable product.

While less common for simple cyclopentenols, these rearrangements are powerful tools in organic synthesis for forming carbon-carbon bonds with high stereocontrol. beilstein-journals.orgbeilstein-journals.org For example, derivatives of cyclopropenylcarbinols, which are strained analogs of allylic alcohols, readily undergo researchgate.netacs.org- and acs.orgacs.org-sigmatropic rearrangements to form various substituted alkylidenecyclopropanes. beilstein-journals.orgbeilstein-journals.org The principles governing these reactions, including the influence of substituents on transition state geometry and reaction diastereoselectivity, are directly applicable to more complex cyclopentenol systems. beilstein-journals.org

[3+2] Cycloaddition Reaction Mechanisms (e.g., Molecular Electron Density Theory (MEDT) Analysis)

The [3+2] cycloaddition (32CA) is a powerful method for the construction of five-membered rings. Molecular Electron Density Theory (MEDT) has been instrumental in elucidating the mechanisms of these reactions involving cyclopentenol derivatives. MEDT studies suggest that the electronic structure of the reactants is key to understanding the reactivity and selectivity of 32CA reactions. nih.govscielo.org.mxacs.orgmdpi.com

These reactions are often classified based on the electronic nature of the three-atom component (TAC). For instance, the reaction of a nitrone (a zwitterionic TAC) with an alkene like a cyclopentenol derivative is typically a zwitterionic-type [3+2] cycloaddition. nih.govresearchgate.net Computational studies at the DFT level, such as with the B3LYP functional, can predict whether the reaction proceeds through a one-step or a stepwise mechanism. rsc.orgnih.gov

In the context of a cyclopentenol system, the reaction can proceed via two different stereoisomeric pathways, endo and exo, leading to different products. Potential energy surface analysis helps in determining the kinetic and thermodynamic favorability of these pathways. nih.govrsc.org For example, in the reaction of 5,5-dimethyl-1-pyrroline N-oxide with 2-cyclopentenone, the exo cycloadduct was found to be the sole product, a result that was rationalized by both thermodynamic and kinetic computational data. nih.gov

The regioselectivity of the reaction can be explained by analyzing the conceptual DFT reactivity indices. The global electron density transfer at the transition state indicates the direction of electron flow between the nucleophilic and electrophilic species. nih.gov Bonding Evolution Theory (BET) combined with topological analysis of the Electron Localization Function (ELF) can unravel the sequence of bond formation, indicating whether the mechanism is synchronous or asynchronous. rsc.org For instance, a zwitterionic-type [3+2] cycloaddition may proceed through a two-stage one-step mechanism where one single bond is formed before the other. nih.gov

Table 1: Calculated Activation and Reaction Energies for a Model [3+2] Cycloaddition Reaction

| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Exo | 12.5 | -18.4 |

| Endo | 14.2 | -16.8 |

| Note: These are representative values for a model reaction between a nitrone and a cyclopentenol derivative, calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values will vary with specific reactants and conditions. |

Allylic Substitution Mechanisms (Inner-sphere vs. Outer-sphere)

Palladium-catalyzed allylic substitution is a cornerstone of modern organic synthesis. The mechanism of nucleophilic attack on the (π-allyl)palladium intermediate can proceed through two main pathways: an inner-sphere or an outer-sphere mechanism. orgsyn.orgresearchgate.netresearchgate.net

The outer-sphere mechanism involves the nucleophile attacking the π-allyl complex from the face opposite to the palladium metal. orgsyn.org This is common for "soft" nucleophiles (pKa of the conjugate acid < 25). organic-chemistry.org Stereochemical studies, such as deuterium labeling experiments, can provide evidence for this pathway. chemrxiv.org

Conversely, the inner-sphere mechanism involves pre-coordination of the nucleophile to the palladium center, followed by attack on the allyl group from the same face as the metal, leading to reductive elimination. orgsyn.orgrsc.org This pathway is more common for "hard" nucleophiles. organic-chemistry.org Computational studies have been employed to elucidate the operative mechanism in specific cases, such as the cobalt-catalyzed allylic substitution of racemic allylic carbonates with amines, where an inner-sphere C-N reductive elimination was found to be favored. rsc.org

The choice between these mechanisms can be influenced by several factors, including the nature of the nucleophile, the ligands on the metal, and the solvent. For instance, in palladium-catalyzed decarboxylative allylic alkylation, it has been hypothesized that stabilized "soft" enolates may react via a less selective outer-sphere mechanism.

Table 2: Factors Influencing the Mechanistic Pathway in Allylic Substitution

| Factor | Favors Inner-Sphere | Favors Outer-Sphere |

| Nucleophile | "Hard" nucleophiles (e.g., organozinc reagents) | "Soft" nucleophiles (e.g., malonates) |

| Ligand | Ligands that can be displaced by the nucleophile | Bulky ligands that hinder nucleophile coordination |

| Solvent | Non-polar solvents | Polar solvents that can stabilize charged intermediates |

C-H and C-C Bond Activation Processes in Cyclopentenol Systems

The activation of typically inert C-H and C-C bonds is a significant area of research in organic synthesis. In cyclopentenol and related systems, transition metal catalysis plays a crucial role.

C-H activation in allylic systems can be achieved through various mechanisms, often involving palladium catalysts. nih.gov One common pathway is an electrophilic substitution mechanism where a ligand, such as acetate, acts as a proton abstractor. nih.gov This approach improves the atom economy of reactions by avoiding the pre-functionalization of the substrate. nih.gov Computational studies have been vital in understanding the role of directing groups and co-catalysts in facilitating C-H activation. For example, DFT calculations have shown that a urea co-catalyst can form a cooperative hydrogen-bonding network to assist in the C-O bond activation of allylic alcohols in palladium-catalyzed amination reactions. mdpi.comresearchgate.net

C-C bond activation in five-membered rings like cyclopentanones is challenging due to the lower ring strain compared to cyclopropanes and cyclobutanes. nih.gov However, strategies have been developed to overcome this, often involving rhodium catalysts. nih.govnih.gov A key strategy involves merging an unfavorable C-C activation with a subsequent, thermodynamically favorable reaction, such as an intramolecular C-H activation. nih.govbohrium.com DFT calculations have revealed mechanisms involving intriguing bridged bicyclic intermediates in these transformations. nih.govnih.gov For instance, in the rhodium-catalyzed C-C activation of 3-arylcyclopentanones, the cleavage of the less strained C-C bond is followed by C-H activation of the aryl group. nih.govnih.gov

Radical Pathways in Allylic Functionalization

While many allylic functionalization reactions proceed through ionic mechanisms, radical pathways offer a powerful alternative, expanding the scope of possible transformations. rsc.orgnih.gov Transition metal-catalyzed reactions involving radicals are a rapidly growing field. rsc.org

Photoredox catalysis, often in combination with nickel or other transition metals, has emerged as a key strategy for generating radicals under mild conditions. nih.gov For example, a photoredox/nickel dual catalytic system can be used for the radical-mediated functionalization of allylic alcohols. nih.gov In such a system, the photocatalyst, upon excitation by visible light, can oxidize a radical precursor to generate an alkyl or sulfonyl radical. This radical is then captured by the nickel catalyst, which then undergoes oxidative addition with the allylic substrate, followed by reductive elimination to form the product. nih.gov

Visible-light-mediated, metal-free systems have also been developed. For instance, eosin Y can be used as a photocatalyst to generate sulfenyl radicals from thiols, which then couple with allylic alcohols to form allylic sulfides. rsc.org Radical-mediated functionalization of internal alkenes can lead to the synthesis of valuable allylic and homoallylic azides. nih.gov Mechanistic studies, including kinetic isotope effect experiments, have been used to support proposed radical pathways. nih.gov

Principles of Stereochemical Control and Regioselectivity Rationalization

The ability to control stereochemistry and regioselectivity is paramount in the synthesis of complex molecules. In reactions involving cyclopentenol systems, these aspects are often governed by a combination of steric and electronic factors, which can be rationalized and predicted through mechanistic understanding and computational analysis.

Stereochemical control in asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. acs.orguvic.ca In the context of cyclopentenol synthesis, enzymatic resolutions and dynamic kinetic resolutions are important methods for obtaining enantiomerically pure starting materials. acs.org The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. uvic.ca For example, in Nazarov cyclizations to form cyclopentenones, the direction of conrotation can be controlled by internal or external asymmetric induction to yield enantiomerically enriched products. acs.org

Regioselectivity , the preference for reaction at one site over another, is also a critical consideration. nih.gov In palladium-catalyzed Mizoroki-Heck reactions of aminocyclopentenes, high yields and stereoselectivities of functionalized cyclopentenes have been achieved, with DFT calculations used to rationalize the observed diastereoselectivities. nih.gov In allylic substitution reactions, the regioselectivity of the nucleophilic attack on the π-allyl intermediate is influenced by both the electronic nature of the allyl fragment and the steric hindrance at its termini.

Computational models are invaluable for rationalizing and predicting both stereoselectivity and regioselectivity. For instance, in [3+2] cycloaddition reactions, analysis of the molecular electrostatic potential map of the transition state can explain the predominance of a particular stereoisomer. nih.gov Similarly, the regioselectivity can be predicted by analyzing the conceptual DFT reactivity indices of the reactants. nih.gov

Advanced Synthetic Transformations and Applications of 3 Benzyl 2 Cyclopentenol Derivatives

Strategic Derivatization for Enhanced Synthetic Versatility and Further Functionalization

The synthetic utility of 3-benzyl-2-cyclopentenol is significantly expanded through strategic derivatization, which allows for the protection of its reactive functional groups, modulation of its reactivity, and the introduction of handles for further chemical transformations. These modifications are crucial for the successful integration of this cyclopentenol (B8032323) unit into the synthesis of more complex molecular architectures.

Introduction of Protecting Groups and Functional Handles

The hydroxyl group and the double bond are the primary sites for initial functionalization in this compound. The selection of appropriate protecting groups is a critical first step in a multi-step synthesis to prevent unwanted side reactions.

Protecting Groups for the Hydroxyl Function: The choice of protecting group for the secondary alcohol in this compound is dictated by its stability under various reaction conditions and the ease of its selective removal. Common strategies involve the use of silyl ethers, benzyl (B1604629) ethers, and acetals, each offering a different level of stability and orthogonal deprotection options. jocpr.comorganic-chemistry.orgulethbridge.cabham.ac.uk

| Protecting Group | Reagents for Introduction | Cleavage Conditions | Stability Profile |

| tert-Butyldimethylsilyl (TBS) ether | TBS-Cl, Imidazole, DMF | TBAF, THF; HF, Pyridine | Stable to most non-acidic and non-fluoride conditions. |

| tert-Butyldiphenylsilyl (TBDPS) ether | TBDPS-Cl, Imidazole, DMF | TBAF, THF; HF, Pyridine | More stable than TBS ethers to acidic conditions. |

| Benzyl (Bn) ether | BnBr, NaH, THF | H₂, Pd/C; Na, NH₃ (liquid) | Robust, stable to a wide range of acidic and basic conditions. |

| Tetrahydropyranyl (THP) ether | Dihydropyran, PTSA, CH₂Cl₂ | Aqueous acid (e.g., HCl, AcOH) | Labile to acidic conditions. |

Functionalization of the Alkene: The double bond in this compound derivatives can be functionalized to introduce new stereocenters and functional groups. Common transformations include epoxidation, dihydroxylation, and cyclopropanation.

Modulating Reactivity through Site-Specific Chemical Modification

Beyond simple protection, the chemical modification of this compound can be used to fine-tune its reactivity for specific synthetic applications. Oxidation of the hydroxyl group provides access to the corresponding cyclopentenone, a versatile intermediate for conjugate additions and annulation reactions.

Oxidation to 3-Benzyl-2-cyclopentenone: A variety of oxidizing agents can be employed to convert the allylic alcohol to the corresponding enone.

| Oxidizing Agent | Typical Conditions | Notes |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt | Mild and selective for allylic alcohols. |

| Manganese dioxide (MnO₂) | CH₂Cl₂, rt | Selective for allylic and benzylic alcohols. |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, rt | Mild conditions, avoids acidic byproducts. |

The resulting 3-benzyl-2-cyclopentenone is a key Michael acceptor, enabling the introduction of a wide range of nucleophiles at the C4 position, thereby constructing a new carbon-carbon or carbon-heteroatom bond with potential stereocontrol.

Role as Key Intermediates in Complex Molecule Synthesis

Derivatives of this compound serve as valuable building blocks in the total synthesis of natural products, the construction of bioactive molecules, and the assembly of complex polycyclic and spirocyclic systems. The cyclopentane core, adorned with versatile functional groups, provides a robust scaffold for convergent and efficient synthetic strategies.

Integration into Natural Product Synthesis

The cyclopentane ring is a common structural motif in a wide array of natural products, including the prostaglandins. While direct syntheses from this compound are not extensively documented, its structural features make it an attractive precursor for such targets. For instance, the synthesis of prostaglandins often relies on chiral cyclopentenone precursors, which can be readily accessed from this compound via oxidation. The stereocontrolled introduction of the two side chains onto the cyclopentanone ring is a key challenge in prostaglandin synthesis. libretexts.orgnih.govacs.orgnih.gov The benzyl group at C3 could be envisioned to direct the stereoselective addition of the α-chain, while the enone system allows for the conjugate addition of the ω-chain.

Construction of Bioactive Molecules and Pharmaceutical Scaffolds

The derivatization of the this compound core can lead to the generation of novel bioactive molecules and pharmaceutical scaffolds. For example, 3-substituted indolin-2-one derivatives have shown potent anti-inflammatory activity. mdpi.com A synthetic strategy could involve the coupling of a derivatized this compound moiety with an appropriate indolinone precursor. The inherent functionality of the cyclopentenol allows for the introduction of diverse substituents to explore structure-activity relationships.

| Bioactive Scaffold | Potential Synthetic Connection to this compound |

| Prostaglandin analogues | Oxidation to the corresponding cyclopentenone, followed by conjugate addition and trapping of the enolate. libretexts.org |

| Carbocyclic nucleosides | Functionalization of the double bond and stereoselective introduction of a nucleobase. |

| 3-Substituted indolin-2-ones | Coupling of a functionalized cyclopentane ring with an indolinone core. mdpi.com |

Synthesis of Polycyclic and Spirocyclic Systems

The cyclopentane ring of this compound derivatives can serve as a template for the construction of more complex ring systems, including polycyclic and spirocyclic frameworks.

Polycyclic Systems: Annulation reactions are a powerful tool for building fused ring systems. The corresponding 3-benzyl-2-cyclopentenone can participate as a dienophile in Diels-Alder reactions or as a substrate in other cycloaddition and annulation strategies, such as the Pauson-Khand reaction, to construct polycyclic skeletons. nih.govacs.orgnih.govacs.org For example, a [4+2] cycloaddition with a suitable diene would lead to a hydroindanone system, a common core in many natural products.

Spirocyclic Systems: Spirocycles are an important class of compounds in medicinal chemistry. The synthesis of spirocyclic compounds can be achieved through various strategies, including intramolecular cyclizations and cycloaddition reactions. nih.govacs.orgresearchgate.netrsc.org For instance, a derivative of this compound with a tethered nucleophile could undergo an intramolecular cyclization to form a spirocyclic ether or lactone. Alternatively, the corresponding cyclopentenone can react with suitable bis-nucleophiles to generate spiro-heterocycles. The synthesis of spiro[cyclopentane-1,3'-indoline] derivatives has been reported through [3+2] cycloaddition reactions of donor-acceptor cyclopropanes with enamides, showcasing a pathway to complex spirocyclic systems from cyclopentane precursors. nih.gov

| Ring System | Potential Synthetic Approach from this compound Derivative |

| Hydroindanone | Diels-Alder reaction of the corresponding cyclopentenone with a diene. |

| Fused Cyclopentenones | Pauson-Khand type annulation reactions. nih.govnih.gov |

| Spiro-ethers/lactones | Intramolecular cyclization of a derivative with a tethered alcohol or carboxylic acid. |

| Spiro[cyclopentane-1,3'-indoline] | [3+2] cycloaddition of a related cyclopentane derivative. nih.gov |

Regioselective and Stereoselective Functionalization of the this compound Core

The this compound core serves as a versatile scaffold in organic synthesis, offering multiple sites for functionalization. The stereochemical and regiochemical outcome of reactions involving this moiety is significantly influenced by the directing effects of the resident hydroxyl and benzyl groups. Strategic manipulation of these groups allows for the controlled introduction of new functionalities, paving the way for the synthesis of complex molecular architectures, including natural products and their analogues.

The interplay between the allylic alcohol and the benzyl substituent dictates the facial selectivity of approaching reagents. The hydroxyl group can act as a directing group through hydrogen bonding or by coordinating to metallic reagents, thereby guiding reactants to the syn-face of the molecule. Conversely, the sterically demanding benzyl group can shield one face of the cyclopentene (B43876) ring, promoting attack from the less hindered anti-face. The choice of reagents and reaction conditions can therefore be used to selectively favor one stereoisomer over another.

Epoxidation

The epoxidation of this compound is a key transformation that introduces a reactive epoxide ring, which can be further manipulated. The stereochemical outcome of this reaction is highly dependent on the reagent used.

Vanadium-catalyzed epoxidations of allylic alcohols are known to proceed via coordination of the catalyst to the hydroxyl group, leading to a directed epoxidation. For instance, in a related system, a vanadium-catalyzed oxidation of an allylic alcohol demonstrated a 9:1 diastereoselectivity in favor of the epoxide formed syn to the directing alcohol and a coordinating benzyl ether. This suggests that for this compound, a similar approach would likely yield the syn-epoxide as the major product due to the directing influence of the hydroxyl group.

| Reagent/Catalyst | Substrate | Diastereomeric Ratio (syn:anti) | Reference |

| Vanadium Catalyst | Allylic Alcohol with Benzyl Ether | 9:1 | scispace.com |

This table illustrates the diastereoselectivity of a vanadium-catalyzed epoxidation on a model system, highlighting the directing effect of a hydroxyl group in the presence of a benzyl ether.

Dihydroxylation

The dihydroxylation of the double bond in the this compound core can also be controlled to achieve high levels of stereoselectivity. The choice of dihydroxylation agent is critical in determining the facial selectivity of the addition. Reagents such as osmium tetroxide (OsO₄) are known to be influenced by steric factors, while others can be directed by nearby functional groups. In the synthesis of (-)-aristeromycin, a highly stereoselective dihydroxylation of a cyclopentene derivative was achieved, underscoring the potential for controlled dihydroxylation in this class of compounds.

Cyclopropanation

Carbon-Carbon Bond Forming Reactions

The cyclopentene ring in this compound derivatives is also amenable to various carbon-carbon bond-forming reactions. These reactions are crucial for the elaboration of the carbon skeleton in the synthesis of more complex molecules. For example, the synthesis of prostaglandins often involves the conjugate addition of organocuprates to cyclopentenone precursors. While this compound is an alcohol, its oxidation to the corresponding enone would provide a substrate for such additions. The stereochemical outcome of these additions is often controlled by the existing stereocenters on the cyclopentane ring.

Cutting Edge Spectroscopic Methodologies for Comprehensive Characterization of Chiral 3 Benzyl 2 Cyclopentenol

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopies exploit the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore indispensable for assigning the absolute configuration of enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, produces a CD spectrum with positive or negative bands (Cotton effects) that serve as a fingerprint of the molecule's stereochemistry.

For 3-Benzyl-2-cyclopentenol, the primary chromophores responsible for its CD spectrum are the phenyl ring of the benzyl (B1604629) group and the carbon-carbon double bond within the cyclopentenol (B8032323) ring. While specific CD spectra for this compound are not extensively reported, analysis of analogous chiral cyclopentenols provides insight into the expected spectral features. For instance, studies on similar chiral cyclopentenone systems have shown characteristic mirror-image CD spectra for the two enantiomers, often with Cotton effects observed around 220 nm. acs.org The sign and intensity of these effects are directly correlated to the absolute configuration at the chiral center. By comparing the experimentally measured CD spectrum of an enantiomer of this compound with spectra predicted by quantum chemical calculations, its absolute configuration can be unequivocally assigned. nih.govyoutube.com

Table 1: Illustrative CD Data for a Chiral Cyclopentenol Analogue

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

|---|---|---|

| (+)-(S)-Isomer | 220 | Negative |

| (+)-(S)-Isomer | 275 | Positive |

| (-)-(R)-Isomer | 220 | Positive |

| (-)-(R)-Isomer | 275 | Negative |

Note: This table is illustrative, based on data for analogous compounds to demonstrate the principle of mirror-image spectra in CD. acs.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org ORD and CD are intimately related phenomena (linked by the Kronig-Kramers relations), and an ORD spectrum provides complementary information about a molecule's chirality. yale.edu An ORD curve that shows a rapid change in rotation, crosses the zero-rotation axis at an absorption maximum, and then changes rapidly in the opposite direction is said to exhibit a "Cotton effect." amrita.edu

For a chiral alcohol like this compound, which lacks a strong chromophore in the visible region, a "plain curve" might be expected, showing a steady increase or decrease in rotation with decreasing wavelength. amrita.edukud.ac.in However, near the UV absorption bands of the phenyl and alkene groups, anomalous dispersion (Cotton effects) would occur. The sign of the Cotton effect (positive or negative) is diagnostic for the absolute configuration. umich.edu

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Extending chiroptical analysis to the infrared region, Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized IR light during vibrational transitions. wikipedia.orgyoutube.com Raman Optical Activity (ROA) is a complementary technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.orgrsc.org These techniques are particularly powerful because every vibrational mode of a chiral molecule can, in principle, exhibit a VCD and ROA signal, providing rich structural information. gaussian.com

For this compound, VCD would be highly sensitive to the stretching vibrations of the hydroxyl (O-H) group and the C-H bonds on the stereocenter and within the cyclopentene (B43876) ring. nih.gov The resulting VCD spectrum provides a unique fingerprint that is highly dependent on both the absolute configuration and the molecule's solution-state conformation. researchgate.net ROA, in turn, provides complementary information, particularly from the skeletal vibrations of the benzyl and cyclopentenol moieties. nih.gov Comparing experimental VCD/ROA spectra to those predicted by density functional theory (DFT) calculations allows for confident assignment of the absolute configuration. gaussian.com

Table 2: Key Vibrational Modes in this compound for VCD/ROA Analysis

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Utility |

|---|---|---|

| O-H Stretch | 3200-3600 | Sensitive to hydrogen bonding and conformation of the hydroxyl group. |

| Aromatic C-H Stretch | 3000-3100 | Probes the benzyl group environment. |

| Alkene C=C Stretch | 1640-1680 | Probes the cyclopentenol ring structure. |

| C-O Stretch | 1000-1260 | Sensitive to the local stereochemistry at the C-OH bond. |

| CH/CH₂ Bending | 1350-1470 | Provides a fingerprint of the overall molecular conformation. |

PhotoElectron Circular Dichroism (PECD) for Chiral Dynamics

PhotoElectron Circular Dichroism (PECD) is a highly sensitive gas-phase technique that measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization with circularly polarized light. rsc.orgresearchgate.net This forward-backward asymmetry can be two to three orders of magnitude larger than the effects seen in conventional CD spectroscopy, making PECD an exceptionally potent tool for chiral recognition. researchgate.net

In the context of this compound, a PECD experiment would involve ionizing the isolated molecule in the gas phase and imaging the direction of the ejected electrons. The resulting angular distribution would show a strong asymmetry, the direction of which is opposite for the two enantiomers. nih.govaps.org This provides an unambiguous determination of the molecule's handedness. Furthermore, time-resolved PECD (TRPECD) can be used to study the dynamics of chiral molecules following photoexcitation, offering insights into photochemical reaction pathways while preserving stereochemical information. nih.gov The magnitude and sign of the PECD signal are sensitive probes of the electronic structure and geometry of the chiral molecule. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and three-dimensional structure of molecules in solution. nih.gov For a flexible molecule like this compound, advanced NMR techniques are essential for assigning the relative stereochemistry and characterizing its conformational preferences.

The stereochemical relationship between the protons on the cyclopentene ring can be established using a combination of one-dimensional and two-dimensional NMR experiments.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton scalar (through-bond) couplings, establishing the connectivity within the cyclopentenol and benzyl fragments. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For this compound, NOE cross-peaks between the benzyl group protons and protons on the cyclopentene ring would define the preferred rotational conformation (rotamer) of the benzyl group relative to the ring. mdpi.com Similarly, NOEs between protons on the cyclopentene ring itself help define the ring's pucker and the relative orientation of the substituents. mdpi.com

J-Coupling Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. Careful analysis of these couplings can provide quantitative information about the puckering of the five-membered ring and the relative orientation of substituents. auremn.org.br

By integrating data from these experiments with computational modeling (e.g., DFT or molecular mechanics), a detailed picture of the dominant solution-state conformation of this compound can be constructed. nih.govacs.org

Table 3: Application of Advanced NMR Techniques to this compound

| NMR Technique | Information Gained | Key Interactions to Observe |

|---|---|---|

| COSY | H-H connectivity | Correlations between adjacent protons on the cyclopentene ring. |

Mass Spectrometry (MS) Applications in Structural Elucidation, Emphasizing Derivatization-Enhanced Methods

Mass spectrometry (MS) provides information about a molecule's mass and its fragmentation pattern, which can be used for structural elucidation. While standard MS is not inherently sensitive to stereochemistry, it becomes a powerful tool when coupled with chiral derivatization methods.

The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns. A prominent peak would be anticipated at m/z 91, corresponding to the stable tropylium cation formed from the benzyl group. Other key fragments would arise from the loss of a water molecule (M-18) from the alcohol and cleavage of the cyclopentene ring. slideshare.netresearchgate.net

To enhance MS analysis and enable chiral discrimination, the hydroxyl group of this compound can be reacted with a chiral derivatizing agent (CDA). rsc.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can often be separated by standard chromatography (like GC or LC) and may exhibit different fragmentation patterns in the mass spectrometer. nih.gov

For example, derivatizing the alcohol with an enantiomerically pure agent like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) would produce diastereomeric esters. nih.gov These diastereomers can then be separated and analyzed by LC-MS or ion mobility MS, allowing for the quantification of the enantiomeric excess of the original this compound sample. rsc.org Furthermore, such derivatization often improves ionization efficiency, leading to enhanced sensitivity. researchgate.net

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 174 | [M]⁺ | Molecular Ion |

| 156 | [M-H₂O]⁺ | Loss of water from the alcohol |

| 91 | [C₇H₇]⁺ | Tropylium cation from benzyl group cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CH₂OH |

Insufficient Information Available for Comprehensive Analysis of this compound

Following a thorough and extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available research and data specifically pertaining to the chemical compound "this compound." This scarcity of information prevents the generation of a detailed and scientifically accurate article that adheres to the user's specified outline and content requirements.

The user's request for an in-depth article structured with specific sections and subsections, including data tables and detailed research findings, cannot be fulfilled due to the absence of primary and secondary source material. The available scientific literature focuses on related but structurally distinct compounds, such as 3-benzylcyclopentanone and other cyclopentenone derivatives. Extrapolating information from these related compounds would not provide a scientifically accurate or valid characterization of this compound and would deviate from the strict focus of the user's request.

Therefore, without the necessary foundational research and data on this compound, it is not possible to construct the requested article on "" and its specified subsections. Any attempt to do so would result in a speculative and unsubstantiated piece, which would not meet the required standards of scientific accuracy and professional tone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyl-2-cyclopentenol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Grignard addition to cyclopentenone derivatives or Friedel-Crafts alkylation using benzyl halides. For optimization:

- Monitor reaction temperature (e.g., 0–25°C for Grignard reactions to suppress side products).

- Use anhydrous solvents (e.g., THF or ether) and inert atmospheres (N₂/Ar) to enhance stability of intermediates.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm benzyl substitution (δ ~7.3 ppm for aromatic protons) and cyclopentenol backbone (δ ~5.5 ppm for olefinic protons).

- IR : Detect hydroxyl (O–H stretch ~3200 cm⁻¹) and conjugated C=C (~1650 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer :

- Store under inert gas (Ar) at 2–8°C to prevent oxidation of the cyclopentenol ring.

- Use amber vials to limit photodegradation.

- Periodically assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer :

- Employ asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) with palladium or ruthenium catalysts for enantiomeric excess (ee >90%).

- Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.

- Computational modeling (DFT) can predict transition states to guide ligand selection .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) to confirm melting points and detect polymorphs.

- Solubility tests in DMSO, ethanol, and water (shake-flask method) under controlled pH (4–10).

- Compare with analogs (e.g., 3-Benzoyl-2-phenylcyclopentanone, mp 170–173°C) to identify structural influences .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Validate with in vitro assays (e.g., COX-2 inhibition) and correlate with logP values (calculated via ChemAxon).

- Reference toxicity predictions from EPA DSSTox (e.g., analogs like 3-chloro-4-fluorophenyl derivatives) .

Q. What are the key challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.